molecular formula C7H8BrNO3 B1523953 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol CAS No. 1261365-48-3

5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol

Cat. No. B1523953
CAS RN: 1261365-48-3
M. Wt: 234.05 g/mol
InChI Key: QHIMHBCUJNRUDJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol is a unique chemical compound with the empirical formula C7H8BrNO3 . It has a molecular weight of 234.05 g/mol . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Chemical Reactivity and Derivative Synthesis

  • Tautomerism and Bromination Studies: Research has shown that bromination of dihydroxypyridine derivatives, closely related to 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol, yields bromo derivatives through specific reactions, shedding light on tautomeric structures and the reactivity of similar compounds. The study detailed the bromination process and its outcomes on various ethoxy derivatives, contributing to understanding the chemical behavior of such compounds (Kolder & Hertog, 2010).

Biological Evaluation and Antimicrobial Studies

  • Acyclic Pyridine C-Nucleosides: Some derivatives synthesized from reactions involving similar bromo-pyridine compounds were evaluated for their potential against tumor-cell lines and various viruses, demonstrating the importance of these compounds in medicinal chemistry for designing drugs with potential antiviral or anticancer properties. Although no significant activity was noted, this research underscores the relevance of such compounds in drug discovery (Hemel et al., 1994).

Material Science and Catalysis

  • Hyperbranched Polyelectrolytes: The synthesis of hyperbranched polyelectrolytes from bromo derivatives of pyridine, akin to this compound, illustrates the compound's versatility in creating novel materials. These hyperbranched structures exhibit unique properties useful in various applications, from catalysis to materials science, demonstrating the broad utility of such bromo-pyridine compounds in creating advanced materials with specific functions (Monmoton et al., 2008).

Analytical and Theoretical Studies

  • Density Functional Theory (DFT) Studies: Spectroscopic analysis and DFT studies of 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally similar to this compound, have been conducted to understand its properties better. These studies provide insights into the electronic structure, reactivity, and potential applications of bromo-pyridine derivatives in various scientific fields, highlighting the compound's significance in theoretical and computational chemistry (Vural & Kara, 2017).

properties

IUPAC Name

5-bromo-2-(2-hydroxyethoxy)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c8-5-3-6(11)7(9-4-5)12-2-1-10/h3-4,10-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIMHBCUJNRUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679163
Record name 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261365-48-3
Record name 3-Pyridinol, 5-bromo-2-(2-hydroxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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